4-iso-Butoxy-3-methylthiophenol
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Overview
Description
4-iso-Butoxy-3-methylthiophenol is an organic compound with the molecular formula C11H16OS It is a derivative of thiophenol, characterized by the presence of an iso-butoxy group and a methyl group attached to the thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-methylthiophenol can be achieved through several methods. One common approach involves the condensation reaction of thiophenol derivatives with appropriate alkylating agents. For instance, the reaction of 3-methylthiophenol with iso-butyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
4-iso-Butoxy-3-methylthiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-methylthiophenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, potentially altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophenol: Lacks the iso-butoxy group, making it less hydrophobic.
3-Methylthiophenol: Similar structure but without the iso-butoxy group.
4-Butoxy-3-methylthiophenol: Similar but with a different alkoxy group.
Uniqueness
4-iso-Butoxy-3-methylthiophenol is unique due to the presence of both the iso-butoxy and methyl groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)7-12-11-5-4-10(13)6-9(11)3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
DABITIDINOFZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OCC(C)C |
Origin of Product |
United States |
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